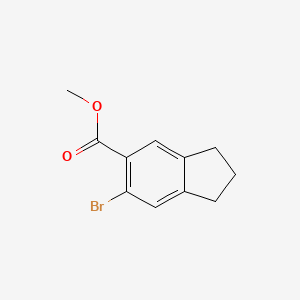

Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate

CAS No.: 2060051-11-6

Cat. No.: VC4363384

Molecular Formula: C11H11BrO2

Molecular Weight: 255.111

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060051-11-6 |

|---|---|

| Molecular Formula | C11H11BrO2 |

| Molecular Weight | 255.111 |

| IUPAC Name | methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate |

| Standard InChI | InChI=1S/C11H11BrO2/c1-14-11(13)9-5-7-3-2-4-8(7)6-10(9)12/h5-6H,2-4H2,1H3 |

| Standard InChI Key | VNKKECNIGLUTQG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C2CCCC2=C1)Br |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure consists of a fused bicyclic system: a five-membered dihydroindene ring fused to a six-membered aromatic ring. Key features include:

-

Bromine atom at position 6, enhancing electrophilic reactivity.

-

Methyl ester group at position 5, facilitating nucleophilic substitution or hydrolysis.

-

Stereochemistry: The dihydroindene moiety introduces a semi-rigid scaffold, influencing conformational preferences in reactions .

The IUPAC name, methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate, reflects these substituents’ positions. Computational modeling reveals a planar aromatic ring system with a dihedral angle of between the ester group and the indene plane, optimizing resonance stabilization .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically follows a multi-step protocol:

-

Indene Core Formation: Cyclization of substituted benzene precursors via Friedel-Crafts acylation yields the dihydroindene backbone.

-

Bromination: Electrophilic aromatic substitution using bromosuccinimide (NBS) selectively introduces bromine at position 6.

-

Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., pyridine) installs the carboxylate group .

Optimization Strategies:

-

Temperature Control: Maintaining during bromination prevents polybromination.

-

Purification: Column chromatography (hexane:ethyl acetate, 9:1) achieves purity .

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield () and reduce reaction times. Automated systems monitor bromine stoichiometry to minimize waste .

Physicochemical Properties

The compound’s low water solubility () and moderate lipophilicity () suggest suitability for organic-phase reactions .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromine atom undergoes facile (nucleophilic aromatic substitution) with amines or thiols. For example, reaction with piperazine in DMF yields a piperazinyl derivative () .

Mechanistic Insight:

The electron-withdrawing ester group activates the ring, lowering the activation energy for substitution .

Ester Hydrolysis

Under basic conditions (e.g., ), the methyl ester hydrolyzes to the carboxylic acid:

This reaction is critical for generating bioactive metabolites .

Comparative Analysis with Structural Analogs

The 5-carboxylate isomer demonstrates superior metabolic stability over 1-carboxylate derivatives due to reduced esterase susceptibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume